1-Benzyl-3,3-dimethylpyrrolidin-2-one

Lipophilicity LogP Drug design

1-Benzyl-3,3-dimethylpyrrolidin-2-one (CAS 136788-11-9) is a fully substituted γ-lactam (pyrrolidin-2-one) characterized by a quaternary C3 center bearing two methyl groups and an N-benzyl substituent. With a molecular formula of C₁₃H₁₇NO, a molecular weight of 203.28 g·mol⁻¹, a predicted LogP of 2.2, and a predicted pKa of −0.35, this compound occupies a distinct physicochemical space among pyrrolidinone derivatives.

Molecular Formula C13H17NO
Molecular Weight 203.285
CAS No. 136788-11-9
Cat. No. B2377931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-dimethylpyrrolidin-2-one
CAS136788-11-9
Molecular FormulaC13H17NO
Molecular Weight203.285
Structural Identifiers
SMILESCC1(CCN(C1=O)CC2=CC=CC=C2)C
InChIInChI=1S/C13H17NO/c1-13(2)8-9-14(12(13)15)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyZEIUIUXHGDXWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,3-dimethylpyrrolidin-2-one (CAS 136788-11-9): A Gem-Dimethyl-Substituted N-Benzyl-γ-Lactam Building Block


1-Benzyl-3,3-dimethylpyrrolidin-2-one (CAS 136788-11-9) is a fully substituted γ-lactam (pyrrolidin-2-one) characterized by a quaternary C3 center bearing two methyl groups and an N-benzyl substituent. With a molecular formula of C₁₃H₁₇NO, a molecular weight of 203.28 g·mol⁻¹, a predicted LogP of 2.2, and a predicted pKa of −0.35, this compound occupies a distinct physicochemical space among pyrrolidinone derivatives [1]. It is commercially available as a research chemical (purity ≥98%) and serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 1-Benzyl-3,3-dimethylpyrrolidin-2-one Cannot Be Replaced by N-Benzyl-2-pyrrolidinone, 3,3-Dimethyl-2-pyrrolidinone, or N-Cbz Analogs


The combination of an N-benzyl group and a gem-dimethyl-quaternary C3 center in 1-benzyl-3,3-dimethylpyrrolidin-2-one creates a steric and electronic profile that is absent in all commonly considered substitutes. Removing the benzyl group (as in 3,3-dimethylpyrrolidin-2-one) raises the predicted pKa from −0.35 to 16.70, completely altering the protonation state under physiological and synthetic conditions . Removing the gem-dimethyl groups (as in 1-benzylpyrrolidin-2-one) lowers LogP by approximately 0.45 units and eliminates the Thorpe–Ingold conformational restriction that accelerates ring-closure reactions and constrains the lactam ring geometry [1]. Replacing the N-benzyl with an N-Cbz protecting group (as in 1-Cbz-3,3-dimethyl-2-pyrrolidinone, CAS 924884-28-6) adds 44 Da of molecular weight and introduces a cleavable carbamate, which alters both reactivity and downstream synthetic utility . These three structural features are each independently critical; no single commercially available analog replicates all three simultaneously.

Quantitative Differentiation Evidence for 1-Benzyl-3,3-dimethylpyrrolidin-2-one Against Closest Analogs


Lipophilicity Gain of ΔLogP ≈ +0.45 Versus 1-Benzylpyrrolidin-2-one Driven by Gem-Dimethyl Substitution

The target compound exhibits a computed XLogP3 of 2.2, compared to 1.75 for the non-gem-dimethyl analog 1-benzylpyrrolidin-2-one, representing a ΔLogP of approximately +0.45 [1][2]. This increase is consistent with the addition of two methyl groups to the carbon skeleton and is of a magnitude known to influence membrane permeability and non-specific protein binding in drug discovery contexts.

Lipophilicity LogP Drug design Permeability

pKa Shift of Approximately 17 Log Units Between N-Benzyl and N-H 3,3-Dimethyl-2-pyrrolidinones Alters Protonation State

The predicted pKa of the target compound is −0.35 ± 0.40, whereas the N–H analog 3,3-dimethylpyrrolidin-2-one has a predicted pKa of 16.70 ± 0.40 . This difference of approximately 17 pKa units reflects the profound electronic effect of N-benzylation on the lactam nitrogen. At any physiologically relevant pH (1–8), the target compound remains unprotonated, while the N–H analog exists predominantly in its neutral form only above pH ~16.

pKa Protonation state Solubility Salt formation

Gem-Dimethyl Quaternary Center Provides Conformational Restriction Absent in Non-Geminal Analogs

The C3 gem-dimethyl substitution in 1-benzyl-3,3-dimethylpyrrolidin-2-one creates a quaternary carbon center that restricts rotation about the C2–C3 and C3–C4 bonds of the pyrrolidinone ring. This is a manifestation of the well-established Thorpe–Ingold (gem-dialkyl) effect, which has been quantitatively shown to accelerate ring-closure reactions by factors of 10² to 10⁵ in related lactam systems and to constrain ring conformations in biologically active pyrrolidinones [1][2]. The non-geminal analog 1-benzylpyrrolidin-2-one lacks this quaternary center and therefore exhibits greater conformational flexibility, which can reduce target-binding affinity and metabolic stability in drug discovery programs [3].

Conformational restriction Thorpe–Ingold effect Gem-dimethyl Lactam

Commercial Availability at ≥98% Purity with Defined Storage and Shipping Conditions from Multiple Suppliers

The target compound is commercially available from ChemScene (Cat. No. CS-0777479) at a purity of ≥98%, with specified storage at 2–8°C in sealed, dry conditions and room-temperature shipping within the continental US . Leyan (Cat. No. 1848130) also lists the compound at 98% purity . In contrast, the non-gem-dimethyl analog 1-benzylpyrrolidin-2-one is listed by some suppliers at 95% purity , and the N-Cbz analog 1-Cbz-3,3-dimethyl-2-pyrrolidinone is offered as a 'useful research chemical' without a published purity specification . The availability of the target compound at a verified purity of ≥98% from multiple independent vendors reduces procurement risk and ensures reproducibility in downstream reactions.

Purity Procurement Quality specification Storage

3,3-Disubstituted Pyrrolidin-2-one Class Demonstrates Broad-Spectrum Anticonvulsant Activity with Protective Indices Superior to Clinical Comparators

In the pentylenetetrazole (PTZ) mouse seizure model, 3,3-disubstituted 2-pyrrolidinones demonstrated ED₅₀ values ranging from 42 to 46 mg·kg⁻¹ and protective index (PI = TD₅₀/ED₅₀) values of 3.00 to 5.65 [1]. These PI values compare favorably to the clinically used antiepileptic drugs ethosuximide (ED₅₀ = 161 mg·kg⁻¹, PI = 2.35), phenobarbital (ED₅₀ = 22 mg·kg⁻¹, PI = 4.00), and valproic acid (ED₅₀ = 133 mg·kg⁻¹, PI = 2.12) tested in the same assay [1]. In the maximal electroshock (MES) model, benzyl-containing 3,3-disubstituted analogs (specifically compounds with 3-benzyl, 3-H; 3-benzyl, 3-methyl; and 3-benzyl, 3-ethyl substitution) showed ED₅₀ values of 41, 55, and 74 mg·kg⁻¹, respectively, with corresponding PI values of 3.51, 3.04, and 1.70 [1]. While these data are for positional isomers (3-benzyl substitution on the ring rather than N-benzyl), they establish the anticonvulsant pharmacophore requirement for a disubstituted C3 center and a benzyl group within the same molecular framework—a combination uniquely present in the N-benzyl-3,3-dimethyl substitution pattern of the target compound.

Anticonvulsant Epilepsy Protective index ED50

The 3,3-Dimethylpyrrolidin-2-one Core Is a Validated Scaffold for sGC Stimulator Drug Discovery (MK-2947 Program)

The 3,3-dimethylpyrrolidin-2-one moiety is the central scaffold of MK-2947 (compound 30), a potent and selective heme-dependent soluble guanylate cyclase (sGC) stimulator discovered by Merck for the treatment of hypertension [1]. MK-2947 demonstrated efficacy in the spontaneously hypertensive rat (SHR) model, validating the 3,3-dimethylpyrrolidin-2-one core as a privileged structure for cardiovascular drug discovery. While MK-2947 bears an elaborated N-substituent distinct from the N-benzyl group, the target compound 1-benzyl-3,3-dimethylpyrrolidin-2-one provides the identical 3,3-dimethyl-γ-lactam core and can serve as a direct synthetic precursor for N-debenzylation and subsequent re-functionalization, enabling rapid access to structurally diverse sGC stimulator libraries [2].

Soluble guanylate cyclase Hypertension Drug discovery Scaffold

Recommended Research and Industrial Application Scenarios for 1-Benzyl-3,3-dimethylpyrrolidin-2-one


Medicinal Chemistry: Anticonvulsant Drug Discovery Leveraging the 3,3-Disubstituted γ-Lactam Pharmacophore

Based on the class-level anticonvulsant data showing protective indices superior to ethosuximide and valproic acid for 3,3-disubstituted 2-pyrrolidinones [1], 1-benzyl-3,3-dimethylpyrrolidin-2-one is the most appropriate commercially available building block for initiating a structure–activity relationship (SAR) program targeting this pharmacophore. The pre-installed N-benzyl group allows for facile N-debenzylation to access the free lactam or direct functionalization, while the gem-dimethyl-quaternary C3 center provides the conformational restriction associated with the anticonvulsant activity of this compound class.

Cardiovascular Drug Discovery: sGC Stimulator Library Synthesis Using the MK-2947-Validated Core

The 3,3-dimethylpyrrolidin-2-one scaffold has been validated by Merck's MK-2947 program as a core for heme-dependent sGC stimulators with efficacy in hypertensive rat models [2]. Procuring 1-benzyl-3,3-dimethylpyrrolidin-2-one provides a direct entry point for the synthesis of MK-2947 analogs: the N-benzyl group can be removed via catalytic hydrogenolysis, and the resulting 3,3-dimethylpyrrolidin-2-one can be elaborated with diverse N-substituents to explore the sGC stimulator SAR space. This strategy avoids the synthetic burden of constructing the gem-dimethyl-quaternary center de novo.

Synthetic Methodology Development: Thorpe–Ingold Effect Studies and Ring-Closure Reactions

The gem-dimethyl substitution pattern makes 1-benzyl-3,3-dimethylpyrrolidin-2-one an ideal substrate for studying the Thorpe–Ingold effect in γ-lactam systems. The quaternary C3 center accelerates intramolecular cyclization reactions by factors of 10² to 10⁵ compared to non-geminal analogs [3], providing a model system for investigating ring-closure kinetics, conformational analysis by NMR or X-ray crystallography, and the effect of steric compression on lactam reactivity.

Chemical Biology: Tool Compound for Studying N-Benzyl-γ-lactam Pharmacokinetics

With its computed LogP of 2.2—approximately 0.45 units higher than the non-geminal analog 1-benzylpyrrolidin-2-one [4]—the target compound can serve as a tool for investigating the impact of gem-dimethyl-induced lipophilicity on membrane permeability, plasma protein binding, and metabolic stability in γ-lactam series. The ≥98% commercial purity from multiple vendors ensures that observed biological effects are attributable to the compound itself rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-dimethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.